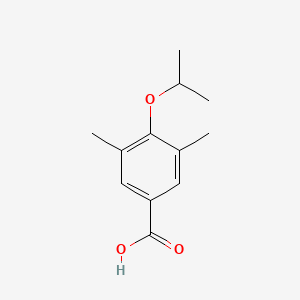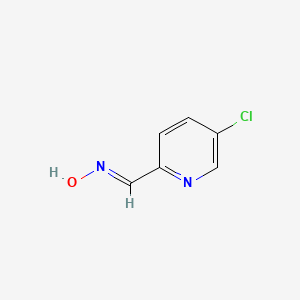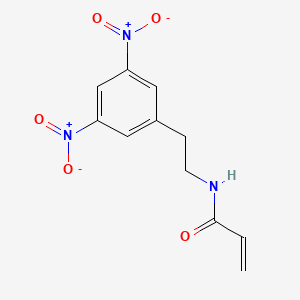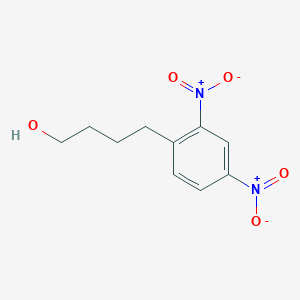
4-(2,4-Dinitrophenyl)butan-1-OL
描述
4-(2,4-Dinitrophenyl)butan-1-OL is an organic compound with the molecular formula C10H12N2O5 and a molecular weight of 240.21 g/mol . This compound is characterized by the presence of a butanol group attached to a phenyl ring substituted with two nitro groups at the 2 and 4 positions. It is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong nitrating agents like nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration .
Industrial Production Methods
In an industrial setting, the production of 4-(2,4-Dinitrophenyl)butan-1-OL may involve large-scale nitration processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality product .
化学反应分析
Types of Reactions
4-(2,4-Dinitrophenyl)butan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,4-Dinitrophenyl)butanal.
Reduction: Formation of 4-(2,4-Diaminophenyl)butan-1-OL.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
4-(2,4-Dinitrophenyl)butan-1-OL is widely used in scientific research, particularly in:
Chemistry: As a reagent for studying reaction mechanisms and kinetics.
Biology: In proteomics for labeling and detecting proteins.
Industry: Used in the synthesis of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 4-(2,4-Dinitrophenyl)butan-1-OL involves its interaction with biological molecules, particularly proteins. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. This compound can also act as a labeling agent, binding to specific sites on proteins and facilitating their detection and analysis .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: An organic compound with similar nitro groups but without the butanol side chain.
4-Nitrophenol: Contains a single nitro group and a hydroxyl group on the phenyl ring.
2,4-Dinitroanisole: Similar nitro groups with a methoxy group instead of a butanol group.
Uniqueness
4-(2,4-Dinitrophenyl)butan-1-OL is unique due to the presence of both the butanol side chain and the two nitro groups, which confer distinct chemical reactivity and biological interactions. This combination makes it particularly useful in specialized research applications where both labeling and redox properties are required .
属性
IUPAC Name |
4-(2,4-dinitrophenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c13-6-2-1-3-8-4-5-9(11(14)15)7-10(8)12(16)17/h4-5,7,13H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTJRLPFWHICBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650701 | |
| Record name | 4-(2,4-Dinitrophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-48-8 | |
| Record name | 4-(2,4-Dinitrophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3345058.png)
![(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B3345066.png)
![5,7,8,9,9a,10-Hexahydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine](/img/structure/B3345070.png)
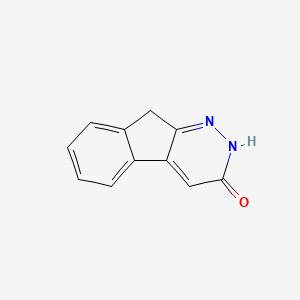
![6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3345081.png)
![3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid](/img/structure/B3345094.png)
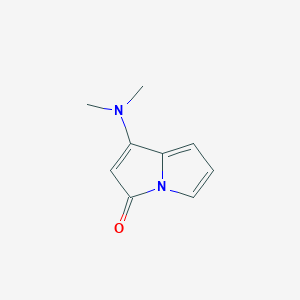

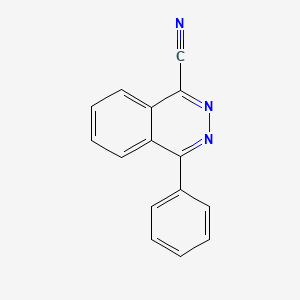
![(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B3345113.png)
